N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4O3/c1-25-10-13(18(27)23-15-8-7-11(21)9-14(15)22)16-17(25)19(28)26(20(29)24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWHTXBBRYYNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 426.27 g/mol.
Key Structural Features:
- Pyrrolo[3,2-d]pyrimidine core : This bicyclic structure is common in many bioactive compounds.
- Bromo and fluoro substituents : These halogen atoms can enhance the compound's lipophilicity and biological interactions.
Research indicates that this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, potentially affecting cancer cell proliferation.
- Antimicrobial Activity : Some derivatives of pyrrolo[3,2-d]pyrimidines have shown promising antimicrobial properties against various pathogens.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Kinase Inhibition | Reduced activity in specific pathways |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a similar pyrrolo[3,2-d]pyrimidine derivative. The results indicated a significant reduction in the viability of breast cancer cells with an IC50 value of 15 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential as a lead compound for developing new antibiotics.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics is crucial for evaluating therapeutic potential. Studies have shown that compounds in this class generally exhibit moderate to high bioavailability. However, toxicity assessments are necessary to ensure safety for clinical use.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide.
Case Study: VEGFR-2 Inhibition
A series of pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. Compounds from this series demonstrated significant potency against VEGFR-2, with some exhibiting over 100-fold increased activity compared to standard inhibitors like semaxanib . This suggests that similar derivatives may also exhibit potent anticancer effects.
Table 1: Comparison of Anticancer Activity
Synthesis and Structural Modifications
The synthesis of this compound typically involves cyclocondensation reactions followed by various substitution reactions to introduce the bromo and fluoro groups. The structural modifications can significantly influence the biological activity of the compound:
Synthesis Pathway:
- Starting Material: Begin with an appropriate pyrimidine derivative.
- Cyclization: Employ cyclocondensation techniques to form the pyrrolo ring.
- Functionalization: Introduce bromo and fluoro substituents via halogenation reactions.
- Final Adjustments: Optimize the structure through further substitutions to enhance potency.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Molecular weights estimated from structural formulas.
Key Observations:
Core Structure Variability: The pyrrolo[3,2-d]pyrimidine core in the target compound differs from pyrrolo[2,3-d]pyrimidine (e.g., 10b) in ring fusion positions, altering the spatial orientation of substituents and binding interactions .
Halogenated aryl groups (e.g., bromo, fluoro) are common in kinase inhibitors for π-π stacking with hydrophobic kinase pockets .
Key Findings:
- CDK9 Inhibition: Compound 10b (pyrrolo[2,3-d]pyrimidine) demonstrated nanomolar CDK9 inhibition and antiproliferative activity in pancreatic cancer cells . The target compound’s bromo/fluorophenyl groups may enhance binding affinity but require validation.
- Apoptosis Induction : Halogenated aryl carboxamides (e.g., ) are associated with caspase activation and G1/S cell cycle arrest, suggesting shared mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
